Methyl 1H-benzotriazole-1-carboxylate CAS 86298-22-8 physical and chemical properties
Methyl 1H-benzotriazole-1-carboxylate CAS 86298-22-8 physical and chemical properties
An In-Depth Technical Guide to Methyl 1H-benzotriazole-1-carboxylate (CAS 86298-22-8): Properties, Mechanistic Pathways, and API Synthesis
Executive Summary
In modern synthetic organic chemistry and active pharmaceutical ingredient (API) development, the demand for stable, highly selective, and environmentally benign reagents is paramount. Methyl 1H-benzotriazole-1-carboxylate (CAS 86298-22-8) has emerged as a superior bench-stable alternative to highly toxic, volatile reagents like methyl chloroformate or dimethyl sulfate[1]. Functioning primarily as a highly efficient methoxycarbonylating agent, it facilitates C–N and C–C bond formations with exceptional atom economy. This whitepaper systematically deconstructs its physicochemical profile, mechanistic behavior, and critical role in the synthesis of benzimidazole anthelmintics, such as Fenbendazole[2][3].
Physicochemical Profiling and Spectral Signatures
Understanding the physical and spectral properties of Methyl 1H-benzotriazole-1-carboxylate is critical for reaction monitoring and quality control. Unlike liquid chloroformates, this reagent is a crystalline solid, which significantly simplifies handling, stoichiometric precision, and storage.
The discrepancy in melting point between commercial sources (81–84 °C) and primary literature (78–80 °C) typically arises from trace amounts of the alkylation byproduct (1-methyl-1H-benzotriazole) or varying crystalline polymorphs[1].
Table 1: Quantitative Physicochemical and Spectral Data
| Property | Specification / Value |
| CAS Number | 86298-22-8 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Physical Form | Colorless to light beige granular solid |
| Melting Point | 81–84 °C (High Purity) / 78–80 °C (Lit.) |
| Solubility Profile | Soluble in Dichloromethane (DCM), Ethyl Acetate, Chloroform |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.45 (s, 3H, -CH₃), 7.19–7.33 (m, 2H, Ar-H), 7.77–7.82 (m, 2H, Ar-H) |
| Mass Spectrometry (EI) | m/z: 177 [M]⁺ |
| InChIKey | DLEZVOPJBSAAGW-UHFFFAOYSA-N |
Chemical Reactivity & Mechanistic Insights
The utility of Methyl 1H-benzotriazole-1-carboxylate stems from the thermodynamic stability of the benzotriazole leaving group. With a pKₐ of approximately 8.2, the benzotriazolyl anion is an excellent leaving group that renders the adjacent carbonyl carbon highly electrophilic.
When synthesized via the reaction of 1H-benzotriazole with Dimethyl Carbonate (DMC), the reaction undergoes competing pathways: acylation (yielding the target carboxylate) and alkylation (yielding 1-methyl-1H-benzotriazole)[1]. The introduction of N,N,N',N'-tetramethylethylenediamine (TMEDA) acts as a nucleophilic catalyst, activating the DMC and directing the thermodynamic equilibrium favorably toward the acylation pathway[1][4].
Mechanistic workflow of Methyl 1H-benzotriazole-1-carboxylate synthesis and API application.
Application in Drug Development: Fenbendazole Synthesis
In veterinary pharmacology, Fenbendazole is a broad-spectrum benzimidazole anthelmintic that functions by destabilizing parasitic microtubules[3]. The critical structural motif of Fenbendazole is its methyl carbamate moiety.
Traditionally, installing this group required highly toxic methyl chloroformate. By utilizing Methyl 1H-benzotriazole-1-carboxylate, chemists achieve highly selective mono-methoxycarbonylation of the 2-aminobenzimidazole precursor[2][5]. The steric bulk of the benzotriazole intermediate prevents over-acylation, a common side reaction when using smaller, more reactive acyl chlorides.
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize protocols that contain built-in validation metrics. The following methodologies ensure high yield and verifiable mechanistic progression.
Protocol A: Green Synthesis of Methyl 1H-benzotriazole-1-carboxylate via DMC
Causality: DMC is utilized as both a green solvent and reagent. TMEDA is strictly required to lower the activation energy barrier for DMC cleavage[1].
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Setup: Charge a flame-dried, nitrogen-purged 250 mL round-bottom flask with 1H-benzotriazole (11.9 g, 100 mmol).
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Reagent Addition: Add anhydrous Dimethyl Carbonate (DMC) (45 mL, ~5.0 equiv) followed by TMEDA (1.5 mL, 10 mmol, 0.1 equiv). Note: The excess DMC drives the equilibrium and acts as the reaction medium.
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Thermal Activation: Heat the mixture to 95 °C under reflux for 8 hours.
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Self-Validation (In-Process Control): Monitor the reaction via TLC (DCM:MeOH 95:5). The disappearance of the highly polar benzotriazole spot and the emergence of a faster-running UV-active spot confirms conversion.
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Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure to recover unreacted DMC (which can be recycled).
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Purification: Recrystallize the crude residue from ethyl acetate/hexane to yield the product as a colorless crystalline solid. Confirm purity via the distinct ¹H NMR singlet at δ 4.45 ppm[1].
Protocol B: N-Methoxycarbonylation for API Intermediate Synthesis
Causality: The reaction is an exothermic nucleophilic acyl substitution. Temperature control (0 °C initiation) is critical to prevent the thermal decarboxylation of the alkoxycarbonylbenzotriazole intermediate[4].
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Preparation: Dissolve the primary/secondary amine substrate (e.g., 2-amino-5-(phenylthio)-1H-benzimidazole) (10 mmol) in 50 mL of anhydrous DCM.
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Reagent Introduction: Cool the solution to 0 °C using an ice bath. Add Methyl 1H-benzotriazole-1-carboxylate (1.95 g, 11 mmol, 1.1 equiv) portion-wise over 15 minutes.
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Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.
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Self-Validation: The reaction generates 1H-benzotriazole as a byproduct. Because benzotriazole has a pKₐ of ~8.2, it can be quantitatively removed via basic aqueous workup, making the purification self-driving.
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Quench & Extraction: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with 1M NaOH (2 x 30 mL) to extract the benzotriazole byproduct, and dry over anhydrous Na₂SO₄.
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Concentration: Evaporate the solvent in vacuo to yield the highly pure methyl carbamate API intermediate.
Handling, Safety, and Storage
While significantly safer than chloroformates, Methyl 1H-benzotriazole-1-carboxylate is classified under GHS as a potential irritant (Acute Tox. 4 Oral).
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Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. It falls under Storage Class 13 (Non-Combustible Solids).
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Stability: Protect from moisture to prevent slow hydrolysis back to 1H-benzotriazole and methanol.
References
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Jiang, X. L., et al. "N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA". ResearchGate (2011). [Link]
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Katritzky, A. R., et al. "Studies on the thermal decarboxylation of 1-alkoxycarbonylbenzotriazoles." Journal of Physical Organic Chemistry, 1993, 6, 567–573. [Link]
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American Chemical Suppliers. "Fenbendazole Sulfone and Related Intermediates". American Chemical Suppliers Database. [Link]
